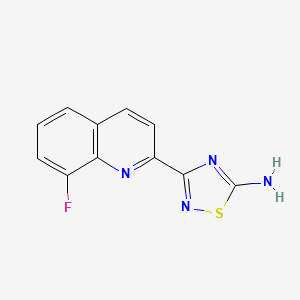
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring, and a thiadiazole ring attached at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 8th position of the quinoline ring through electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling of the Quinoline and Thiadiazole Rings: The final step involves coupling the fluorinated quinoline ring with the thiadiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or thiadiazole derivatives.
科学的研究の応用
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(8-Fluoroquinolin-2-yl)-N-propylpropanamide
- (3R,4S)-1-[(8-fluoroquinolin-2-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine**
- N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide**
Uniqueness
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a fluorinated quinoline ring and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the thiadiazole ring contributes to its biological activity and binding affinity to molecular targets.
特性
分子式 |
C11H7FN4S |
|---|---|
分子量 |
246.27 g/mol |
IUPAC名 |
3-(8-fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7FN4S/c12-7-3-1-2-6-4-5-8(14-9(6)7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16) |
InChIキー |
XGCDZTMZPFSKJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


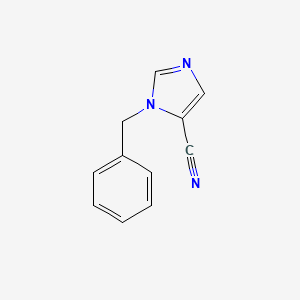
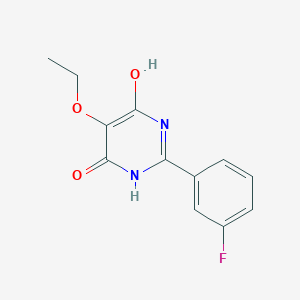
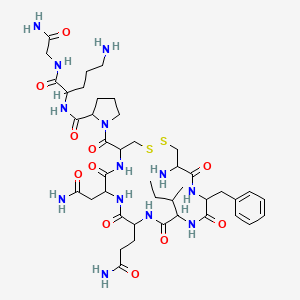
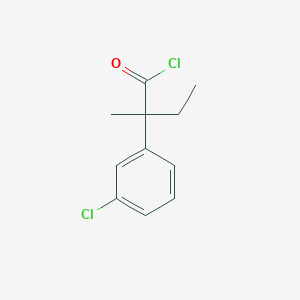
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
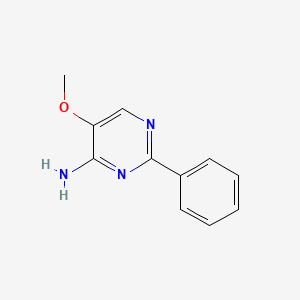
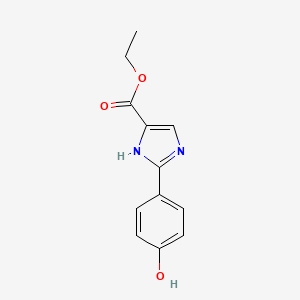
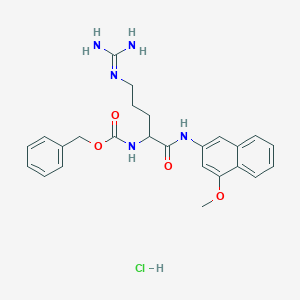
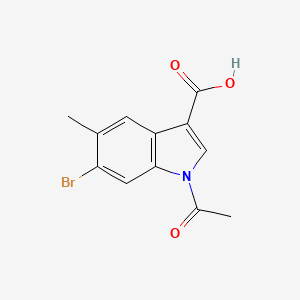
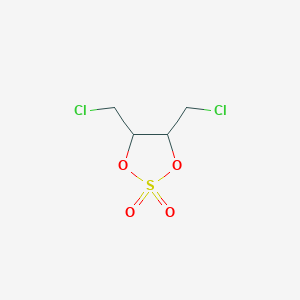
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
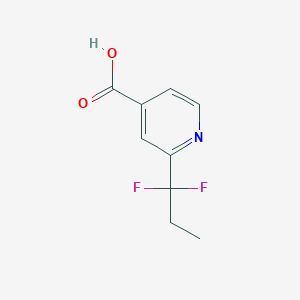
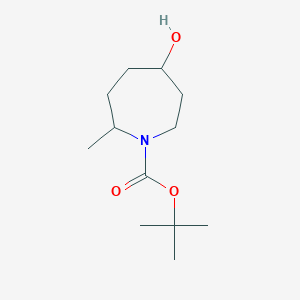
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
